molecular formula C8H15N B1427207 4-Cyclopropyl-2-methylpyrrolidine CAS No. 1339465-54-1

4-Cyclopropyl-2-methylpyrrolidine

Cat. No. B1427207
M. Wt: 125.21 g/mol
InChI Key: BFENVUACYXUJPK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-methylpyrrolidine is a chemical compound . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of 4-Cyclopropyl-2-methylpyrrolidine involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2-methylpyrrolidine can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures .


Chemical Reactions Analysis

The chemical reactions involving 4-Cyclopropyl-2-methylpyrrolidine are complex and involve various factors. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropyl-2-methylpyrrolidine can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Chemical Stability and Antidepressant Potential

A systematic structure-activity relationship investigation highlighted a 3-pyridyl ether scaffold with a cyclopropane-containing side chain, identifying several novel nicotinic ligands with improved chemical stability. The N-methylpyrrolidine analogue exhibited robust antidepressant-like efficacy, indicating the potential of cyclopropyl-2-methylpyrrolidine derivatives in developing antidepressants targeting α4β2-nicotinic acetylcholine receptors (Zhang et al., 2013).

Synthetic Routes to 2-Cyanopyrrolidines

The reactivity of cyclopropyl ketones with 2-methyl-2-((1-phenylethyl)amino)propanenitrile was investigated, leading to a convenient route to 2-cyanopyrrolidines. This method highlights the versatile use of cyclopropyl-containing compounds in synthetic organic chemistry (Grygorenko et al., 2007).

Organocatalysis by L-Proline Derivatives

Densely substituted L-proline esters, structurally related to 4-cyclopropyl-2-methylpyrrolidine, were used as catalysts for asymmetric Michael additions. This study demonstrates the role of cyclopropyl-containing compounds in modulating asymmetric quimioselective reactions (Ruiz-Olalla et al., 2015).

Antibacterial Activity of Cyclopropyl Derivatives

Research on 8-methoxyquinolones with 3-amino-4-methylpyrrolidines highlighted the potent antibacterial activity of these compounds, suggesting the importance of cyclopropyl and pyrrolidine derivatives in developing new antibacterial agents (Kawakami et al., 2000).

Selective Cannabinoid CB2 Receptor Agonist

3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI‐101), a novel selective cannabinoid CB2 receptor agonist, showcased the utility of cyclopropyl derivatives in medicinal chemistry, particularly for conditions like nephrotoxicity (Mukhopadhyay et al., 2016).

Safety And Hazards

The safety data sheets of similar compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation .

Future Directions

The future directions of 4-Cyclopropyl-2-methylpyrrolidine research could involve the design of new pyrrolidine compounds with different biological profiles . This compound offers immense potential for exploring new avenues in various fields, including drug discovery and organic synthesis.

properties

IUPAC Name

4-cyclopropyl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6-4-8(5-9-6)7-2-3-7/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFENVUACYXUJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-2-methylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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